Entacapone-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

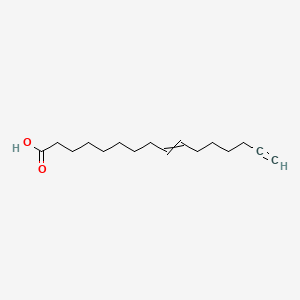

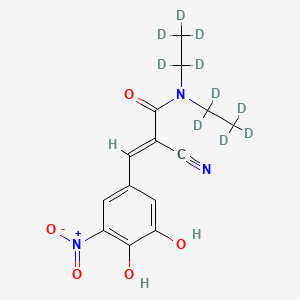

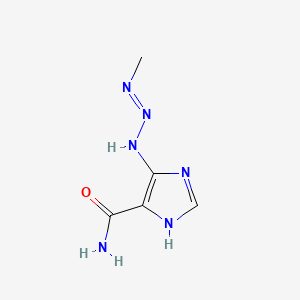

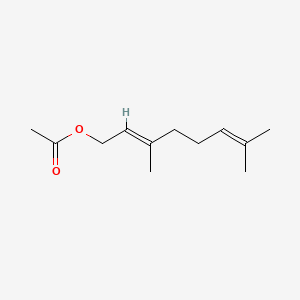

Entacapone-d10 is a labeled form of entacapone, a potent, reversible, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT). COMT is an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of entacapone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of entacapone-d10 involves the incorporation of deuterium atoms into the entacapone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethanol in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes several steps such as the preparation of intermediate compounds, deuteration, and purification. The final product is obtained through crystallization and drying under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Entacapone-d10 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its hydroquinone form.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Entacapone-d10 is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of entacapone in various samples.

Biology: Helps in studying the metabolism and pharmacokinetics of entacapone in biological systems.

Medicine: Used in research to understand the efficacy and safety of entacapone in the treatment of Parkinson’s disease.

Industry: Employed in the development of new formulations and drug delivery systems for entacapone .

Mechanism of Action

Entacapone-d10, like entacapone, inhibits the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of catecholamines, including dopamine, thereby increasing their availability in the brain. When used in conjunction with levodopa and a decarboxylase inhibitor, this compound enhances the plasma levels of levodopa, leading to more sustained dopaminergic stimulation and improved management of Parkinson’s disease symptoms .

Comparison with Similar Compounds

Tolcapone: Another COMT inhibitor with both peripheral and central activity. It has a longer half-life but is associated with hepatotoxicity.

Opicapone: A newer COMT inhibitor with a longer duration of action and once-daily dosing .

Comparison:

Tolcapone vs. Entacapone-d10: Tolcapone has a longer half-life and central activity but carries a risk of liver toxicity. This compound is primarily used for peripheral COMT inhibition and is safer for long-term use.

Opicapone vs. This compound: Opicapone offers the convenience of once-daily dosing and a more continuous inhibition of COMT, whereas this compound requires multiple daily doses .

This compound stands out due to its specific use in research and its role in enhancing the understanding of entacapone’s pharmacokinetics and metabolism.

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YFIMXNTNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B10788318.png)

![N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide](/img/structure/B10788322.png)

![Methyl 17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B10788329.png)

![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)